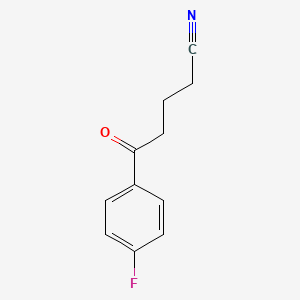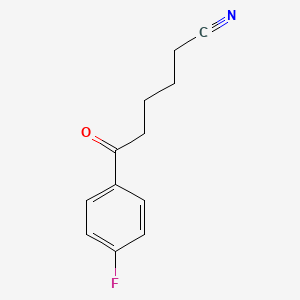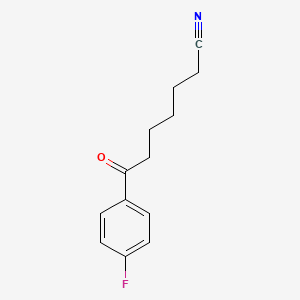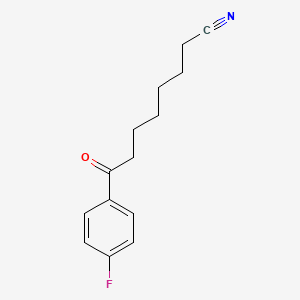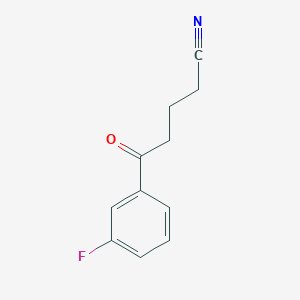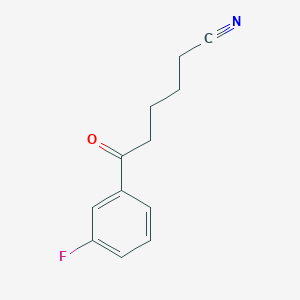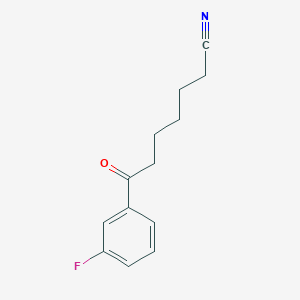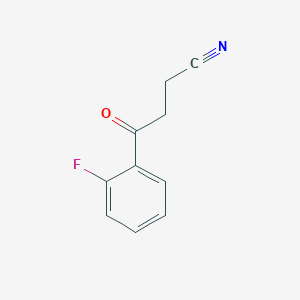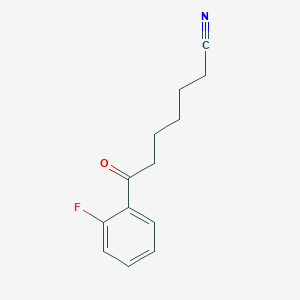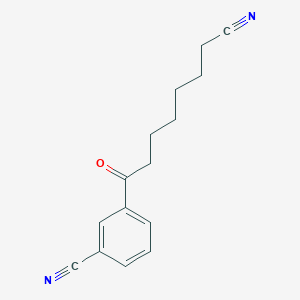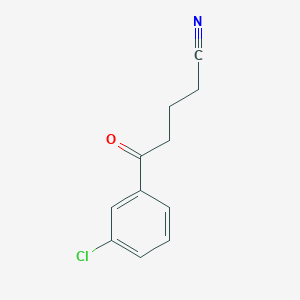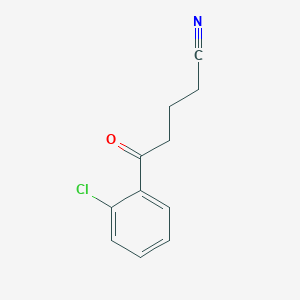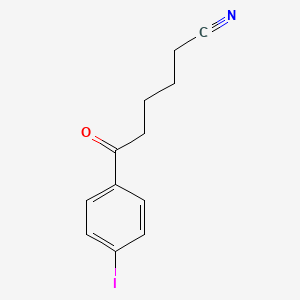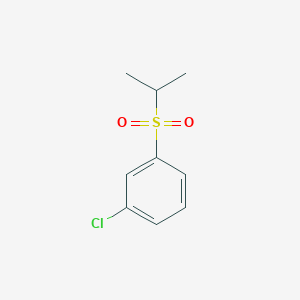
m-Chlorophenyl isopropyl sulfone
Descripción general
Descripción
m-Chlorophenyl isopropyl sulfone: is an organic compound with the molecular formula C9H11ClO2S It is a sulfone derivative, characterized by the presence of a sulfonyl group (SO2) attached to a chlorophenyl ring and an isopropyl group
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
m-Chlorophenyl isopropyl sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound may interact with enzymes involved in oxidation-reduction reactions, such as those catalyzing the oxidation of sulfides to sulfones . These interactions often involve the formation of stable intermediates that facilitate subsequent biochemical transformations.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, similar compounds have been shown to induce mitophagy and promote mitochondrial fission via phosphorylation of specific proteins . This compound may also impact the expression of genes involved in oxidative stress responses and metabolic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Sulfones are known for their chemical stability, which allows them to maintain their activity over extended periods . The specific temporal effects of this compound would depend on its interaction with cellular components and environmental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing metabolic processes. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . The threshold effects and toxicity levels would need to be carefully studied to determine the safe and effective dosage range.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The efficiency of transport and distribution can influence the compound’s bioavailability and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . The localization can impact the compound’s interactions with other biomolecules and its overall biochemical activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of Sulfides: One common method for synthesizing sulfones, including m-Chlorophenyl isopropyl sulfone, is the oxidation of corresponding sulfides.
Aromatic Sulfonylation: Another approach involves the sulfonylation of aromatic compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes or sulfonylation reactions, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), sodium periodate (NaIO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases for Substitution: Pyridine, triethylamine.
Major Products:
Oxidation Products: Sulfoxides, sulfonic acids.
Reduction Products: Sulfides, thiols.
Substitution Products: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: m-Chlorophenyl isopropyl sulfone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, sulfones are known for their biological activity. This compound may be investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory properties .
Industry: The compound is used in the production of polymers and other materials where the sulfonyl group imparts desirable properties such as thermal stability and resistance to oxidation .
Comparación Con Compuestos Similares
Phenyl isopropyl sulfone: Lacks the chlorine atom, resulting in different reactivity and properties.
m-Bromophenyl isopropyl sulfone: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior.
Uniqueness: m-Chlorophenyl isopropyl sulfone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems. This makes it distinct from other sulfone derivatives and potentially useful in specific applications .
Propiedades
IUPAC Name |
1-chloro-3-propan-2-ylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGZMLDVYITHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


